![molecular formula C10H11N5 B3727539 5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline](/img/structure/B3727539.png)
5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline
Overview
Description
5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline (DDQ) is a heterocyclic compound that has gained interest in scientific research due to its potential in various applications. DDQ has been synthesized using different methods and has been studied for its mechanism of action and physiological effects.
Scientific Research Applications
Green Synthesis Protocols
5,5-Dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline derivatives have been synthesized using environmentally friendly methods. A study by Basha et al. (2019) described a one-pot synthesis of tetrahydrotetrazolo[1,5-a]quinazolin-8(4H)-one derivatives under microwave irradiation. This green protocol, involving the use of PEG-400 as a solvent, offers advantages like high yields, operational simplicity, and the ability to recycle the solvent (Basha et al., 2019).
Drug-likeness and Antimicrobial Activity
The ADME (absorption, distribution, metabolism, and excretion) properties of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]-quinazolines were evaluated by Antypenko et al. (2022) to predict their drug-likeness. Their study identified substances with potential for further antimicrobial activity investigation (Antypenko et al., 2022).
Another study by Antypenko et al. (2022) involved molecular docking of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines to ribosomal 50S protein L2P (2QEX), highlighting their potential for antimicrobial activity, particularly against C. albicans (Antypenko et al., 2022).
Synthetic Chemistry Advancements
Significant advancements in synthetic chemistry involving 5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline have been reported. Kour et al. (2017) demonstrated an efficient synthesis of dihydrotetrazolo[1,5-a]pyrimidines and tetrahydrotetrazolo[1,5-a]quinazolinones using AlCl3 catalysis (Kour et al., 2017). Additionally, Hassankhani & Mosaddegh (2015) developed a simple one-step synthesis of tetrahydrotetrazolo[1,5-a]quinazoline derivatives using solid acid catalysts under solvent-free conditions (Hassankhani & Mosaddegh, 2015).
properties
IUPAC Name |
5,5-dimethyl-6H-tetrazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-10(2)11-8-6-4-3-5-7(8)9-12-13-14-15(9)10/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBVYZBGZUPVBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C3=NN=NN31)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,3,4]Tetrazolo[1,5-c]quinazoline, 5,6-dihydro-5,5-dimethyl- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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